molecular formula C14H14N2O3S2 B2700189 N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide CAS No. 1103515-86-1

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide

Cat. No.: B2700189
CAS No.: 1103515-86-1
M. Wt: 322.4
InChI Key: BRVHRKNWQWIBSJ-UHFFFAOYSA-N
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Description

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is a synthetically designed organic compound intended for research and development purposes. This molecule features a unique hybrid structure combining an indoline core, a thiophene sulfonamide group, and a carboxamide linkage. The integration of these pharmacologically relevant motifs suggests potential for diverse applications in medicinal chemistry and drug discovery programs. Its structure is characteristic of compounds investigated for targeted protein interactions. The presence of the sulfonamide group is often associated with enzyme inhibition capabilities, making this compound a potential candidate for use as a chemical probe or a lead structure in biological screening assays. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in modulating pathways related to various disease states. Its physicochemical properties, inferred from its molecular framework, may contribute to favorable binding affinities with specific biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-15-14(17)12-9-10-5-2-3-6-11(10)16(12)21(18,19)13-7-4-8-20-13/h2-8,12H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVHRKNWQWIBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the thiophene and sulfonyl groups, followed by the formation of the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide has been investigated for its anticancer potential. Research indicates that compounds with similar indole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related indole derivatives have shown IC50 values as low as 5.0 µM against colorectal carcinoma cells, indicating potent anticancer properties .

Anti-inflammatory Applications
This compound is also being studied for its anti-inflammatory effects. It acts as an inhibitor of the IKK-2 enzyme, which plays a crucial role in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . The inhibition of IKK-2 can lead to reduced inflammation and may provide therapeutic benefits for patients suffering from these conditions.

Antiviral Activity
Research has shown that derivatives of this compound can inhibit the replication of viruses such as norovirus. A study found that certain modifications to the indole structure enhanced antiviral activity, with some compounds demonstrating EC50 values of 0.9 µM against human norovirus . This suggests that this compound could be a promising candidate for developing antiviral agents.

Biological Research

Structure–Activity Relationship Studies
The compound serves as a valuable tool in structure–activity relationship (SAR) studies aimed at understanding how structural modifications influence biological activity. For example, variations in the thiophene ring and sulfonyl groups have been explored to optimize potency against specific biological targets such as lysyl oxidase (LOX), which is implicated in cancer metastasis . Such studies are critical for designing more effective therapeutic agents.

Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with key proteins involved in apoptosis and cancer progression. The presence of specific functional groups enhances binding affinity to targets like caspases and p53, which are crucial for inducing cell death in cancer cells .

Material Science

Building Block for Synthesis
In addition to its biological applications, this compound is utilized as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be applied in various chemical processes and material development .

Chemical Processes
The compound is also explored for its potential use in developing new materials through radical cascade reactions and other synthetic methodologies. These processes can lead to the formation of novel compounds with desirable properties for industrial applications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Notes
Medicinal ChemistryAnticancer, anti-inflammatory, antiviralSignificant cytotoxicity against cancer cell lines; IKK-2 inhibition reduces inflammation; antiviral activity against norovirus
Biological ResearchStructure–activity relationship studiesInsights into binding affinities; modifications enhance potency
Material ScienceBuilding block for synthesisUseful in developing complex molecules and new materials

Mechanism of Action

The mechanism of action of N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The following analysis compares N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide with structurally related indoline-2-carboxamide derivatives, focusing on substituent variations, spectral characteristics, and synthetic approaches.

Structural and Physicochemical Comparisons
Compound Name Substituent at Indoline N1 Molecular Formula (Calculated) HRMS [M+H]+ (Found) Key Spectral Features (NMR, LCMS)
Target Compound Thiophen-2-ylsulfonyl C₁₅H₁₅N₂O₃S₂ Not Provided Likely δH: ~7.5–8.3 ppm (thiophene protons)
32 () 2-((Tetrahydrofuran-3-yl)oxy)acetyl C₁₆H₂₀N₂O₄ 305.1486 δC: 171.2 (C=O), 79.5 (tetrahydrofuran-O)
33 () 2-((6-Methylpyridin-3-yl)oxy)acetyl C₁₈H₂₀N₂O₃ 326.1495 δH: 8.22 ppm (pyridine-H); 2.50 ppm (CH₃)
42 () 2-(4-Trifluoromethylphenyl)acetyl C₁₉H₁₇F₃N₂O₂ Not Provided δH: 7.70 ppm (CF₃-phenyl); 5.14 ppm (CH)

Key Observations :

  • The trifluoromethyl group in 42 provides similar electron-withdrawing effects but with increased hydrophobicity .
  • Molecular Weight and Solubility : The target compound (MW ≈ 351 g/mol) is lighter than 42 (MW ≈ 378 g/mol) but heavier than 32 (MW ≈ 304 g/mol). The sulfonyl group may improve aqueous solubility relative to acetylated analogs .
  • Spectral Signatures : Thiophene protons in the target compound would resonate at ~7.5–8.3 ppm (cf. δH: 7.70 ppm in 42 for aromatic protons), while sulfonyl carbons (C=O, SO₂) would appear at δC ~165–170 ppm .

Biological Activity

N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide is a synthetic compound that belongs to the indole derivative family, characterized by its unique structure which includes a thiophene ring, a sulfonyl group, and an indoline carboxamide moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Target of Action: The compound acts on specific enzymes and proteins through hydrogen bonding facilitated by the carboxamide moiety.
  • Biochemical Pathways: Indole derivatives, including this compound, are known to influence several biochemical pathways crucial for cell biology and disease modulation.

Antiviral Activity

Recent studies suggest that compounds similar to this compound exhibit antiviral properties. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell pathways.

Anticancer Activity

This compound has shown promise in anticancer applications. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have reported that derivatives of indole compounds can significantly reduce cell viability in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
This compoundHep3B (HCC)23Induces G2/M phase arrest
Another Indole DerivativeA549 (Lung Cancer)<11.6Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effective inhibition against a range of pathogenic bacteria, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Efficacy: A study investigated the effects of this compound on Hep3B cells, revealing significant cytotoxicity with an IC50 value of 23 µg/mL. The compound was found to promote cell cycle arrest at the G2/M phase.
  • Antiviral Potential: In vitro assays demonstrated that similar indole derivatives inhibited replication of specific viruses, suggesting a mechanism involving interference with viral entry or replication processes.
  • Antimicrobial Screening: A series of experiments tested the compound against various bacterial strains, with results indicating strong activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(thiophen-2-ylsulfonyl)indoline-2-carboxamide?

  • Methodological Answer : A robust synthetic approach involves the Curtius rearrangement of indoline precursors. For example, reacting (S)-N-((S)-1-phenylethyl)indoline-2-carboxamide with samarium iodide and di-Boc-methylisothiourea under reflux conditions in acetonitrile for 72 hours, followed by purification using a 6:4 petroleum ether:ethyl acetate mixture . Thiophene-2-sulfonyl chloride can be introduced via nucleophilic substitution to install the sulfonyl group. Ensure stoichiometric control to avoid side reactions.

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Full characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., indoline backbone and thiophene sulfonyl group) .
  • Elemental analysis : Confirm purity (>95%) and molecular formula (C15_{15}H16_{16}N2_2O3_3S2_2) .
  • IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) .

Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) and analyze changes in absorbance or NMR profiles .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., AlCl3_3, ZnCl2_2) to enhance electrophilic substitution at the indoline nitrogen .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for improved sulfonyl group transfer .
  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions during sulfonylation .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Iterative refinement : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations using Gaussian or ORCA software .
  • Crystallographic validation : If single crystals are obtainable, use SHELXL for structure refinement to resolve ambiguities in bond angles or stereochemistry .
  • Dynamic NMR : Probe conformational flexibility at variable temperatures to explain discrepancies in peak splitting .

Q. What strategies are effective for studying the role of the thiophene sulfonyl group in biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with substituted thiophenes (e.g., methyl, chloro) or alternative sulfonyl groups (e.g., benzene sulfonyl) .
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidases) and correlate with in vitro inhibition assays .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Batch consistency : Ensure synthetic batches are rigorously characterized (e.g., HPLC purity >98%, identical 1^1H NMR spectra) .
  • Solubility optimization : Test co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles to enhance bioavailability .
  • Positive controls : Include reference inhibitors (e.g., clorgyline for MAO-A) to calibrate assay sensitivity .

Data Analysis and Reporting Guidelines

  • For crystallography : Always report R1_1 and wR2_2 values, and deposit CIF files in the Cambridge Structural Database .
  • For SAR studies : Use hierarchical clustering or principal component analysis (PCA) to visualize analog groupings .
  • Contradiction reporting : Document outlier data points and propose mechanistic hypotheses (e.g., tautomerism, solvent effects) .

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